molecular formula C15H10O2S B8123789 6-Thiophen-2-yl-naphthalene-2-carboxylic acid

6-Thiophen-2-yl-naphthalene-2-carboxylic acid

Cat. No.: B8123789
M. Wt: 254.31 g/mol
InChI Key: QWKSPLDLFJFYQP-UHFFFAOYSA-N
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Description

6-Thiophen-2-yl-naphthalene-2-carboxylic acid is a compound that features a thiophene ring attached to a naphthalene carboxylic acid Thiophene is a five-membered ring containing sulfur, while naphthalene is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiophen-2-yl-naphthalene-2-carboxylic acid typically involves the formation of the thiophene ring followed by its attachment to the naphthalene carboxylic acid. One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Thiophen-2-yl-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde .

Scientific Research Applications

6-Thiophen-2-yl-naphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thiophen-2-yl-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler compound with a single thiophene ring.

    Naphthalene-2-carboxylic acid: A compound with a naphthalene ring and a carboxylic acid group.

    2-Thiophenecarboxaldehyde: A thiophene derivative with an aldehyde group.

Uniqueness

6-Thiophen-2-yl-naphthalene-2-carboxylic acid is unique due to the combination of the thiophene and naphthalene rings, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds .

Properties

IUPAC Name

6-thiophen-2-ylnaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)13-6-4-10-8-12(5-3-11(10)9-13)14-2-1-7-18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKSPLDLFJFYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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